Boc-trp-phe-ome

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

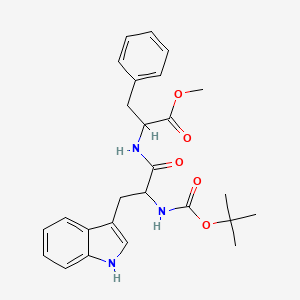

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJYWAIFNMZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312067 | |

| Record name | NSC249282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-62-8 | |

| Record name | NSC249282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Trp-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a protected dipeptide derivative crucial in peptide synthesis and pharmaceutical research. This guide details its structure, properties, synthesis, and known applications, presenting data in a structured format for clarity and ease of comparison.

Core Structure and Chemical Properties

This compound is a dipeptide composed of tryptophan and phenylalanine. The N-terminus of tryptophan is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of phenylalanine is protected as a methyl ester (OMe). This protection strategy enhances the compound's stability and solubility, making it an ideal building block for solid-phase peptide synthesis.[1] The aromatic side chains of tryptophan and phenylalanine are critical for the biological activity of many peptides, and this compound facilitates their incorporation into more complex peptide chains.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72156-62-8 | [1][2] |

| Molecular Formula | C₂₆H₃₁N₃O₅ | [1][2][3] |

| Molecular Weight | 465.55 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the coupling of Boc-protected tryptophan and phenylalanine methyl ester. Below is a detailed methodology based on a reported synthesis.[2]

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

Boc-(L)-Trp-OSu (N-Boc-L-tryptophan N-hydroxysuccinimide ester)

-

HCl H-(L)-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Acetone (reagent grade)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl) solution

-

1M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a beaker, combine Boc-(L)-Trp-OSu (1.0 eq), NaHCO₃ (1.2 eq), and HCl H-(L)-Phe-OMe (1.1 eq).

-

Solvent Addition: Add reagent grade acetone and mix the components thoroughly with a spatula for approximately 30 seconds.

-

Reaction Execution: The mixture is then processed, for instance, by transferring it to an extruder heated to 40°C. The reaction is allowed to proceed for a short duration (e.g., 10 minutes).

-

Work-up: After the reaction, the resulting product is dissolved in ethyl acetate (EtOAc).

-

Purification: The organic phase is washed sequentially with 1M aqueous HCl solution and 1M aqueous NaOH solution.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.

-

Drying: The solid is further dried under reduced pressure over P₂O₅.

Table 2: Reagent Quantities for this compound Synthesis [2]

| Reagent | Molar Equivalent | Example Mass/Volume |

| Boc-(L)-Trp-OSu | 1.0 eq | 5.43 g |

| NaHCO₃ | 1.2 eq | 1.36 g |

| HCl H-(L)-Phe-OMe | 1.1 eq | 3.21 g |

| Acetone | 1.5 eq | 1.5 mL |

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications and Biological Relevance

This compound is a versatile building block with applications in several areas of research and development:

-

Peptide Synthesis: It serves as a fundamental component in the synthesis of more complex peptides for therapeutic and research purposes.[1]

-

Drug Development: This dipeptide derivative is utilized in the design of novel drugs, particularly in the fields of oncology and neurology.[1] Its ability to mimic natural peptides makes it a valuable tool in creating bioactive compounds.[1]

-

Neuroscience Research: this compound is employed in neuroscience to investigate receptor interactions and signaling pathways, contributing to a better understanding of brain function.[1]

-

Bioconjugation: The compound is suitable for bioconjugation processes, enabling the attachment of biomolecules to various surfaces or other molecules, which can enhance drug delivery systems.[1]

-

Diagnostics: Its properties make it a candidate for the development of diagnostic agents that can target specific biological markers.[1]

A study on the related compound, Boc-Phe-Trp-OMe, revealed its potential as a broad-spectrum antibacterial agent.[4] This dipeptide demonstrated the ability to eradicate and disrupt bacterial biofilms. The proposed mechanism involves permeabilization of both the outer and inner bacterial membranes, which is likely facilitated by the self-assembly of the dipeptide into nanostructures.[4] This suggests that dipeptides containing tryptophan and phenylalanine may have inherent antimicrobial properties worth exploring further.

Diagram 2: Logical Relationship of Potential Antibacterial Mechanism

Caption: A diagram showing the proposed antibacterial mechanism of action for related dipeptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C26H31N3O5 | CID 317471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Trp-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. This document details the compound's physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white powder that serves as a key building block in the synthesis of more complex peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it well-suited for solid-phase peptide synthesis.[1]

| Property | Value | Reference |

| CAS Number | 72156-62-8 | [1] |

| Molecular Formula | C₂₆H₃₁N₃O₅ | [1] |

| Molecular Weight | 465.55 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from the properties of its constituent amino acids and the Boc protecting group. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved by acids, a property leveraged in peptide synthesis. The stability of the peptide backbone and the individual amino acid side chains are key considerations.

General Peptide Degradation Pathways: Peptides can undergo various degradation reactions, including hydrolysis of the peptide bond, deamidation (especially for asparagine and glutamine residues), and oxidation.[2] For this compound, the primary concerns are the stability of the tryptophan and phenylalanine residues.

Tryptophan Residue Stability: The indole side chain of tryptophan is susceptible to oxidation. This process can be accelerated by exposure to light, heat, and certain buffer components. Thermal degradation of tryptophan can lead to products such as tryptamine and indole-3-pyruvic acid.[3] It is recommended that peptides containing tryptophan be stored in an oxygen-free atmosphere to minimize oxidation.[4]

Phenylalanine Residue Stability: The phenylalanine residue contains an aromatic ring that can absorb UV light, potentially leading to photodegradation.[5] This can involve the formation of excited states that may lead to fragmentation of the peptide.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of Boc-protected L-tryptophan with the methyl ester of L-phenylalanine.

Materials:

-

Boc-L-Trp-OSu (N-tert-Butoxycarbonyl-L-tryptophan N-hydroxysuccinimide ester)

-

HCl·H-L-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-L-Trp-OSu, HCl·H-L-Phe-OMe, and NaHCO₃ in acetone.

-

The reaction mixture is then processed, which can involve techniques like extrusion at a controlled temperature (e.g., 40°C).[6]

-

After the reaction is complete, the product is recovered.

-

The crude product is dissolved in ethyl acetate and washed sequentially with 1M HCl and 1M NaOH solutions to remove unreacted starting materials and byproducts.[6]

-

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.[6]

-

The purity of the synthesized this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).[6]

Determination of Solubility

A systematic approach is recommended to determine the solubility of this compound in various solvents.

General Procedure:

-

Start with a small, accurately weighed amount of the peptide.

-

Attempt to dissolve the peptide in deionized water. Sonication can be used to aid dissolution.[7]

-

Based on the amino acid composition, this compound is a neutral and hydrophobic peptide. If it does not dissolve in water, organic solvents should be tested.

-

For neutral peptides, solvents such as acetonitrile, methanol, isopropanol, or dimethyl sulfoxide (DMSO) are recommended.[8]

-

If the peptide is intended for cell-based assays, the final concentration of organic solvents should be kept to a minimum.

Stability Testing Protocol (General)

A general protocol to assess the stability of this compound under various conditions (e.g., pH, temperature) can be designed as follows.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 3, 5, 7, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubators or water baths for temperature control

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Dilute the stock solution into different pH buffers to the desired final concentration.

-

Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points, withdraw aliquots from each sample.

-

Analyze the aliquots by HPLC to determine the concentration of the intact peptide. A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly used as the mobile phase.[6]

-

The degradation of the peptide over time can be monitored by the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for assessing the stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. biocat.com [biocat.com]

Navigating the Solubility Landscape of Boc-Trp-Phe-OMe in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of protected dipeptides like N-α-t-Boc-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe) is a critical parameter for successful peptide synthesis, purification, and formulation. This technical guide provides an in-depth overview of the factors influencing the solubility of this dipeptide in organic solvents, methodologies for its determination, and strategies for addressing solubility challenges.

Factors Influencing the Solubility of this compound

The solubility of a protected dipeptide such as this compound is a complex interplay of its structural features and the properties of the solvent. Key influencing factors include:

-

Amino Acid Composition: The presence of the bulky, hydrophobic side chains of tryptophan and phenylalanine significantly influences the solubility profile. These aromatic residues can engage in π-π stacking interactions, potentially leading to aggregation and reduced solubility in certain solvents.

-

Protecting Groups: The N-terminal Boc group and the C-terminal methyl ester (OMe) cap the charges on the termini, making the molecule less polar than its unprotected counterpart. This generally favors solubility in a range of organic solvents.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are paramount. Solvents that can effectively solvate the peptide backbone and the amino acid side chains will exhibit higher solubilizing power.

-

Temperature: Solubility is generally temperature-dependent, although the effect can vary depending on the specific solute-solvent system.

-

Solid-State Properties: The crystalline form or amorphous nature of the solid this compound can impact its solubility.

General Solubility Profile of Protected Peptides

Protected peptides, particularly those with hydrophobic residues, often exhibit solubility in a range of polar aprotic and nonpolar organic solvents. Based on general principles for peptides of this nature, the following qualitative solubility trends can be anticipated for this compound:

-

Good Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] These solvents are effective at solvating the peptide backbone. Mixtures of chlorinated solvents like dichloromethane (DCM) or chloroform with alcohols like methanol or trifluoroethanol (TFE) can also be powerful solubilizing agents.[2]

-

Moderate to Poor Solubility: May be observed in less polar solvents like ethyl acetate and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol when used alone.

-

Insolubility: Generally expected in nonpolar hydrocarbon solvents such as hexanes and toluene.

It is important to note that aggregation, often driven by β-sheet formation, can significantly reduce the solubility of protected peptides, even in polar solvents.[3][4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is essential. A general gravimetric method is outlined below.

Gravimetric Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, DCM, Methanol, Acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature to allow any undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles. This step is critical to ensure only the dissolved solute is measured.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

-

Solubility Calculation: The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Data Presentation

While specific quantitative data for this compound is not available, a template for presenting such data is provided below. Researchers can populate this table with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Dichloromethane (DCM) | 25 | Data not available |

| Acetonitrile (ACN) | 25 | Data not available |

| Methanol (MeOH) | 25 | Data not available |

| Ethyl Acetate (EtOAc) | 25 | Data not available |

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. For challenging cases, solubility can often be improved by using solvent mixtures, such as a combination of a good solvent for the peptide backbone (e.g., DMF) with a solvent that disrupts aggregation (e.g., a small percentage of a fluorinated alcohol).[2] Always perform initial solubility tests on a small scale before proceeding with larger quantities.[6][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. genscript.com [genscript.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Boc-Trp-Phe-OMe in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester, commonly known as Boc-Trp-Phe-OMe, is a protected dipeptide that has emerged as a promising antimicrobial agent. This technical guide provides a comprehensive overview of its core mechanism of action against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary antibacterial activity of this compound is attributed to a multi-step process initiated by its self-assembly into supramolecular nanostructures. These nanostructures subsequently interact with and disrupt the integrity of bacterial cell membranes, leading to permeabilization and eventual cell death. Furthermore, this dipeptide demonstrates significant efficacy in eradicating and disrupting bacterial biofilms, a key factor in persistent and recurrent infections. This document details the quantitative antimicrobial data, outlines the experimental protocols for assessing its activity, and provides visual representations of the proposed mechanism of action.

Core Mechanism of Action: A Multi-faceted Approach

The antibacterial mechanism of this compound is not reliant on a single molecular target but rather a cascade of physical and disruptive events that compromise the fundamental integrity of the bacterial cell. The key stages of its action are:

-

Self-Assembly into Nanostructures: Upon introduction into an aqueous environment, this compound molecules, driven by the hydrophobic nature of the tryptophan and phenylalanine residues, self-assemble into distinct fibril and spherical nanostructures. This aggregation is a critical prerequisite for its antibacterial activity.[1]

-

Bacterial Membrane Interaction: The tryptophan residues within the self-assembled nanostructures play a crucial role in anchoring the complex to the bacterial cell membrane. The aromatic indole side chain of tryptophan facilitates insertion into the lipid bilayer of both Gram-positive and Gram-negative bacteria.

-

Membrane Permeabilization: Following membrane interaction, the nanostructures induce significant damage to the bacterial cell envelope. This leads to the permeabilization of both the outer and inner membranes, disrupting the electrochemical potential and leading to the leakage of intracellular components.[1]

-

Biofilm Eradication and Disruption: this compound has demonstrated the ability to not only inhibit the formation of new biofilms but also to eradicate and disrupt established biofilms.[1] This is likely a consequence of the membrane-disruptive properties of the self-assembled nanostructures, which can penetrate the extracellular polymeric substance (EPS) matrix of the biofilm and kill the embedded bacteria.

Signaling Pathway Diagram: Proposed Mechanism of Action

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Boc-Trp-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Boc-Trp-Phe-OMe, a compound of significant interest in peptide chemistry and drug development. The guide details its initial synthesis, experimental protocols, and its role as a potential therapeutic agent.

Introduction and Discovery

While the precise historical moment of the "discovery" of N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (this compound) is not extensively documented in a singular seminal publication, its emergence is intrinsically linked to the advancements in peptide synthesis methodologies developed in the mid-20th century. The introduction of the tert-butoxycarbonyl (Boc) protecting group by Carpino in 1957 revolutionized the field, providing a stable yet readily cleavable N-terminal protecting group, essential for the stepwise synthesis of peptides. The subsequent development of various coupling reagents paved the way for the efficient formation of peptide bonds. This compound, a simple dipeptide, likely emerged from foundational studies exploring the utility of these new techniques in combining amino acids. Its significance today extends from its role as a building block in the synthesis of more complex peptides to its intrinsic biological activities.

Physicochemical Properties

This compound is a white to off-white powder with the following properties:

| Property | Value |

| Molecular Formula | C₂₆H₃₁N₃O₅ |

| Molecular Weight | 465.55 g/mol |

| CAS Number | 72156-62-8[1] |

| Purity | ≥98% (HPLC)[1] |

| Appearance | White powder[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of N-terminally protected tryptophan (Boc-Trp-OH) and C-terminally protected phenylalanine (H-Phe-OMe). Various coupling reagents can be employed to facilitate the formation of the amide bond. Below are detailed protocols for some common methods.

Method 1: N-Hydroxysuccinimide (OSu) Ester Activation

This method involves the activation of the carboxylic acid group of Boc-L-tryptophan as an N-hydroxysuccinimide ester, which then readily reacts with the free amine of L-phenylalanine methyl ester.

Experimental Protocol:

-

Activation of Boc-L-Tryptophan: To a solution of Boc-L-Tryptophan (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC) (1.1 eq) is added at 0°C. The reaction mixture is stirred for several hours at room temperature. The by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate containing the activated Boc-L-Trp-OSu is then concentrated under reduced pressure.

-

Coupling Reaction: L-phenylalanine methyl ester hydrochloride (1.1 eq) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM) (1.2 eq) are dissolved in a suitable solvent like DCM or DMF. The solution of Boc-L-Trp-OSu (1.0 eq) is then added dropwise to this mixture at 0°C.

-

Work-up and Purification: The reaction is stirred overnight at room temperature. The reaction mixture is then washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

A specific example of this method reports a yield of 61%.[2]

Method 2: Carbodiimide Coupling with Additives (DCC/HOBt)

The use of carbodiimides like dicyclohexylcarbodiimide (DCC) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) is a widely used strategy to facilitate peptide bond formation while minimizing side reactions and racemization.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, Boc-L-Tryptophan (1.0 eq), L-phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) are dissolved in an appropriate solvent, typically DMF or a mixture of DCM and DMF.

-

Addition of Base and Coupling Agent: The mixture is cooled to 0°C in an ice bath. A tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq), is added to neutralize the hydrochloride salt. Subsequently, DCC (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then diluted with a water-immiscible organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield pure this compound.

Method 3: Uronium/Guanidinium Salt-Based Coupling (HBTU/HATU)

Modern coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer rapid and efficient peptide bond formation with low levels of racemization.

Experimental Protocol:

-

Pre-activation (Optional but Recommended): Boc-L-Tryptophan (1.0 eq), HBTU or HATU (1.0 eq), and HOBt or HOAt (1.0 eq) are dissolved in DMF. A non-nucleophilic base like DIPEA (2.0 eq) is added, and the mixture is stirred for a few minutes to pre-activate the carboxylic acid.

-

Coupling: To the pre-activated mixture, a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF is added.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically within a few hours), the reaction mixture is diluted with ethyl acetate and washed with 5% citric acid, 5% NaHCO₃, and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Comparison of Synthesis Methods

| Method | Coupling Reagent | Additive | Typical Yield | Advantages | Disadvantages |

| OSu Ester | Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | ~60-70% | Stable activated ester can be isolated. | Two-step process; DCU removal can be tedious. |

| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | ~70-85% | One-pot reaction; HOBt suppresses racemization. | DCU precipitation can complicate purification. |

| Uronium Salt | HBTU/HATU | HOBt/HOAt | >90% | Fast reaction times; high yields; low racemization. | Reagents are more expensive. |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.21 (s, 1H), 7.66 (d, J = 7.7 Hz, 1H), 7.35 (d, J= 7.9 Hz, 1H), 7.20-7.16 (5H), 7.13 (s, 1H), 6.81 (d, J= 6.0 Hz, 2H), 6.24 (br d, J = 7.1 Hz, 1H), 5.13-5.04 (1H), 4.73 (br d, J= 6.4 Hz, 1H), 4.43 (br s, 1H), 3.61 (s, 3H), 3.41-3.28 (1H), 3.14 (dd, J= 14.5, 7.0 Hz, 1H), 2.94 (d, J= 5.8 Hz, 2H), 1.42 (s, 9H).[2]

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 171.5, 136.5, 135.8, 129.4, 128.7, 127.2, 123.5, 122.5, 120.0, 119.1, 111.4, 55.4, 53.4, 52.4, 38.1, 28.5, 25.8.[2]

Mass Spectrometry (ESI): m/z = 488.2 [M+Na]⁺.[2]

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of Boc-protected dipeptides, including this compound, as broad-spectrum antibacterial agents.[3] The proposed mechanism of action is the disruption of the bacterial cell membrane.[3]

Signaling Pathway: Bacterial Membrane Disruption

The antibacterial activity of amphipathic molecules like this compound is believed to proceed through a multi-step process targeting the integrity of the bacterial cell membrane. This can be visualized as a signaling pathway leading to cell death.

Caption: Proposed mechanism of bacterial membrane disruption by this compound.

The process begins with the electrostatic attraction of the cationic portions of the peptide to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. This is followed by the insertion of the hydrophobic tryptophan and phenylalanine residues into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to permeabilization. Several models describe this disruption, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which result in the formation of pores or defects in the membrane.[4][5] This loss of membrane integrity leads to the uncontrolled flux of ions, dissipation of the membrane potential, leakage of essential cytoplasmic contents, and ultimately, cell death.

Applications and Future Perspectives

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of more complex bioactive peptides and peptidomimetics.[6] Its inherent antibacterial properties also make it and its derivatives interesting candidates for the development of novel antimicrobial agents to combat antibiotic-resistant bacteria. Further research is warranted to optimize its antibacterial efficacy and to fully elucidate its mechanism of action against various bacterial strains. The logical progression of this research is depicted in the workflow below.

Caption: Research and development workflow for this compound based therapeutics.

Conclusion

This compound, a seemingly simple dipeptide, stands at the intersection of fundamental peptide chemistry and the quest for novel therapeutic agents. Its straightforward synthesis, coupled with its intriguing antibacterial activity, makes it a subject of ongoing interest for researchers in chemistry, biology, and medicine. This guide has provided a detailed overview of its synthesis and a plausible mechanism for its biological action, offering a solid foundation for future investigations into this and related compounds.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

The Biological Activity of Boc-Protected Dipeptides: A Technical Guide for Researchers

Introduction

N-tert-butoxycarbonyl (Boc)-protected dipeptides are valuable intermediates in peptide synthesis and have emerged as molecules of significant interest in drug discovery and development. The Boc protecting group offers stability and allows for controlled, stepwise peptide elongation. While often considered transient intermediates, a growing body of research highlights the inherent biological activities of these protected dipeptides, particularly in the realm of antimicrobial and biofilm-disrupting applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of Boc-protected dipeptides, with a focus on their antimicrobial properties. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, microbiology, and pharmacology.

Antimicrobial and Antibiofilm Activity

Recent studies have demonstrated that certain Boc-protected dipeptides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This activity is often attributed to their ability to disrupt bacterial cell membranes and interfere with biofilm formation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Boc-protected dipeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several Boc-protected dipeptides against various microbial strains.

| Dipeptide | Target Microorganism | MIC (µg/mL) | Reference |

| Boc-Phe-Trp-OMe | Gram-positive bacteria | 230 - 400 | [1] |

| Gram-negative bacteria | 230 - 400 | [1] | |

| Boc-Trp-Trp-OMe | Gram-positive bacteria | 230 - 400 | [1] |

| Gram-negative bacteria | 230 - 400 | [1] | |

| Boc-Phe-Pro-OMe | Aspergillus fumigatus | - | |

| E. coli | - | ||

| Salmonella typhimurium | - | ||

| Boc-Phe-Tyr-OMe | Penicillium chrysogenum | - |

Note: Specific MIC values for Boc-Phe-Pro-OMe and Boc-Phe-Tyr-OMe were not explicitly provided in the search results in µg/mL, but their activity was noted.

Mechanism of Action: Membrane Permeabilization

A proposed mechanism for the antimicrobial activity of some Boc-protected dipeptides is the disruption of bacterial cell membranes. This leads to the leakage of intracellular contents and ultimately cell death. Assays that measure membrane permeabilization are therefore crucial in elucidating their mode of action.

Potential for Immunomodulatory and Anti-inflammatory Activity

While the primary focus of research on simple Boc-protected dipeptides has been on their antimicrobial properties, the broader class of dipeptides is known to possess immunomodulatory and anti-inflammatory activities. For instance, certain dipeptides have been shown to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in the inflammatory response.[2][3][4][5]

The direct effects of simple Boc-protected dipeptides on these pathways in host immune cells remain a nascent area of research. However, the known bioactivities of other peptides suggest this as a promising avenue for future investigation. Understanding these potential interactions is crucial for the development of Boc-protected dipeptides as therapeutic agents, as they could offer a dual benefit of antimicrobial action and modulation of the host inflammatory response.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of Boc-protected dipeptides. Below are methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Boc-protected dipeptide stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the Boc-protected dipeptide in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no dipeptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the dipeptide at which there is no visible bacterial growth.

Biofilm Eradication Assay: Crystal Violet Method

This assay is used to quantify the ability of a compound to disrupt pre-formed biofilms.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Grow bacterial biofilms in the wells of a 96-well plate by inoculating with the bacterial culture and incubating for 24-48 hours.

-

After biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS.

-

Add fresh medium containing different concentrations of the Boc-protected dipeptide to the wells and incubate for a further 24 hours.

-

Remove the medium and wash the wells with PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells with water.

-

Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of Boc-protected dipeptides.

Conclusion and Future Directions

Boc-protected dipeptides represent a class of molecules with demonstrated antimicrobial and antibiofilm potential. Their straightforward synthesis and inherent biological activity make them attractive candidates for further investigation in the development of novel anti-infective agents. Future research should focus on expanding the library of these compounds to establish clear structure-activity relationships. Furthermore, a deeper understanding of their mechanism of action, including their potential interactions with host immune signaling pathways, will be critical for their translation into clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Boc-protected dipeptides.

References

- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway [frontiersin.org]

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, whether for research or therapeutic applications, is a meticulous process of sequentially linking amino acids. Central to this process is the use of protecting groups, which act as temporary shields for reactive functional groups, ensuring that peptide bonds form in the correct sequence. Among the pioneering and still relevant strategies is the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This guide provides an in-depth examination of the Boc protecting group's role, chemistry, and application in solid-phase peptide synthesis (SPPS).

The Chemistry of the Boc Protecting Group

The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but is readily removed by acids.[1][2] This characteristic is the cornerstone of the Boc-SPPS strategy. The protection of an amino acid's α-amino group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

The removal, or deprotection, of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[1][3] The mechanism proceeds through the formation of a stable tert-butyl cation, which is then scavenged to prevent unwanted side reactions with nucleophilic amino acid residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl (benzyl) strategy is a classical approach in SPPS.[1] In this method, the temporary Nα-protection is provided by the Boc group, while more permanent side-chain protection is achieved using benzyl-based groups.[4] Although both are acid-labile, their differential sensitivity to acid strength allows for selective removal; the Boc group is cleaved by moderate acids like TFA, while benzyl-based groups require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[4][5]

The iterative cycle of Boc-SPPS, as illustrated below, consists of several key steps:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA).[4]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Boc Deprotection: Mechanism and Considerations

The acid-catalyzed removal of the Boc group is a critical step. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a stable carbocation. This cation is highly reactive and can lead to side reactions, such as the alkylation of sensitive residues.

Figure 2: Boc Deprotection Mechanism with TFA.

To mitigate these side reactions, "scavengers" are added to the deprotection solution. For instance, adding 0.5% dithioethane (DTE) can trap the tert-butyl cations and prevent the formation of undesired peptide side products.[4]

Quantitative Comparison: Boc vs. Fmoc Strategies

The primary alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between these two methods depends on the specific peptide sequence, desired scale, and available equipment. The Fmoc group is base-labile, typically removed with piperidine, which presents an orthogonal protection scheme to the acid-labile side-chain protecting groups.[][7]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Deprotection | 25-50% TFA in DCM (acidic) | 20-40% Piperidine in DMF (basic) | [3][5] |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | [4][] |

| Final Cleavage | Strong acid (HF, TFMSA) | Moderate acid (e.g., 95% TFA) | [5][8] |

| Orthogonality | No (Graduated acid lability) | Yes (Base vs. Acid) | [5][7] |

| Aggregation Issues | Less frequent (protonated amine) | More frequent (neutral state) | [3][5] |

| Cost of Reagents | Generally lower | Generally higher | [] |

| Safety/Equipment | Requires special HF apparatus | Standard laboratory glassware | [3][5] |

Experimental Protocols

General Protocol for Nα-Boc Protection of an Amino Acid

This protocol is adapted from procedures using BOC-ON reagent.[9]

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) dioxane/water mixture.

-

Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring for approximately 2-3 hours until the reaction is complete.

-

Dilute the mixture with water and extract twice with an organic solvent like ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution.

-

Extract the Boc-protected amino acid into ethyl acetate (3 times).

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the product.

Standard Boc-SPPS Deprotection and Neutralization Cycle

This protocol outlines a single cycle for a 1g peptide-resin.[10]

-

Swelling: Swell the peptide-resin in DCM.

-

Pre-wash: Stir the resin in a 50% TFA/DCM solution (10 mL) for 5 minutes.

-

Deprotection: Filter and add a fresh 50% TFA/DCM solution (10 mL). Stir for an additional 20-25 minutes. Note: If Cys, Met, or Trp are present, add 0.5% DTE to the TFA solution as a scavenger.[10]

-

Washing: Filter the resin and wash sequentially with DCM (2x) and isopropanol (IPA) (2x).

-

Neutralization: Stir the resin in a 10% DIEA in DCM solution for 2 minutes, repeat once.

-

Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.

Final Cleavage from the Resin (HF Method)

Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure requires a specialized, dedicated apparatus and extensive safety precautions.

-

The peptide-resin is dried thoroughly under vacuum.

-

The resin is placed in the reaction vessel of a specialized HF cleavage apparatus.

-

A scavenger cocktail (e.g., anisole) is added.

-

Liquid HF is carefully distilled into the reaction vessel at a low temperature (e.g., -78°C).

-

The reaction is stirred at approximately 0°C for 1-2 hours.

-

The HF is removed by vacuum, and the crude peptide is precipitated with cold diethyl ether.

-

The precipitated peptide is washed, dissolved in a suitable solvent (e.g., aqueous acetic acid), and lyophilized.

Advantages and Disadvantages of the Boc Strategy

Advantages:

-

Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides that are prone to aggregation.[3][5]

-

Cost-Effectiveness: The reagents used in Boc chemistry are often less expensive than those required for the Fmoc strategy.[]

-

Stability: Boc-protected amino acids are generally stable and easy to store for long periods.[1]

Disadvantages:

-

Harsh Cleavage Conditions: The final cleavage step requires extremely strong and hazardous acids like HF or TFMSA, which necessitates specialized equipment and poses significant safety risks.[5][11]

-

Lack of True Orthogonality: The reliance on differential acid lability rather than a truly orthogonal protection scheme can sometimes lead to premature cleavage of side-chain protecting groups during repeated TFA treatments.[4]

-

Side Reactions: The strong acid treatments can potentially damage sensitive peptides.[7]

The choice between Boc and Fmoc chemistry is a critical decision in peptide synthesis. The diagram below summarizes the key decision-making factors.

Figure 3: Decision Framework for Boc vs. Fmoc Strategy.

Conclusion

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development.[5][11] A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and high-purity synthesis of peptides for a vast array of applications, from basic research to drug development.[1] The technique, pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[4]

Among the different strategies for SPPS, the tert-butyloxycarbonyl (Boc) chemistry, also known as the Boc/Bzl strategy, represents one of the original and still highly relevant approaches.[5][6] This method is particularly valued for its robustness in synthesizing long and complex peptides, including those that are challenging to produce using other techniques.[7] This guide provides a comprehensive overview of the principles, methodologies, and technical details of solid-phase peptide synthesis using Boc chemistry.

Core Principles of Boc SPPS

The Boc/Bzl strategy is predicated on a system of graduated acid lability for the removal of protecting groups.[2] The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] In contrast, the side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step, which also releases the peptide from the solid support.[2][8]

The Boc SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle consisting of deprotection, neutralization, and coupling steps.

Resin Selection and Preparation

The choice of resin is critical for a successful synthesis. Polystyrene-based resins are common in Boc SPPS due to their cost-effectiveness and good swelling properties in organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[9] The loading capacity of the resin, which indicates the amount of the first amino acid that can be attached per gram of resin, is a key parameter to consider.[9]

| Resin Type | Typical Loading Capacity (mmol/g) | C-terminal Functionality |

| Merrifield Resin | 0.5 - 1.5 | Acid |

| PAM Resin | 0.5 - 1.0 | Acid |

| MBHA Resin | 0.5 - 1.0 | Amide |

| BHA Resin | 0.5 - 1.0 | Amide |

Table 1: Common Resins in Boc SPPS and their Typical Loading Capacities.[9][10]

The Synthesis Cycle: A Step-by-Step Guide

1. Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM, typically 25-50%.[10] This step exposes the free amine for the subsequent coupling reaction.

2. Neutralization: After deprotection, the protonated amine is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA), in a solution of DCM or DMF.[7][11] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, have been developed to improve efficiency, especially for "difficult" sequences.[7][12]

3. Coupling: The next Boc-protected amino acid is introduced and coupled to the free amine of the growing peptide chain. This is achieved by activating the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available for this purpose.

| Coupling Reagent | Abbreviation | Typical Coupling Time | Notes |

| Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole | DCC/HOBt | 1-2 hours | A classic and effective combination. The byproduct, dicyclohexylurea (DCU), is insoluble and can be challenging to remove.[13] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 15-60 minutes | A highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization.[14][15] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 15-60 minutes | Similar to HBTU but often exhibits faster reaction rates and is preferred for difficult couplings.[15] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 15-60 minutes | A phosphonium-based reagent that is also highly effective and can be advantageous in specific applications.[13] |

Table 2: Common Coupling Reagents in Boc SPPS.

4. Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with appropriate solvents (e.g., DCM, DMF, isopropanol) to remove excess reagents and byproducts.[4]

This cycle is repeated until the desired peptide sequence is assembled.

Side-Chain Protection in Boc Chemistry

To prevent unwanted side reactions, the reactive side chains of amino acids must be protected throughout the synthesis. The choice of protecting group is critical, as it must be stable to the conditions of Boc deprotection (TFA) but removable during the final cleavage (HF).

| Amino Acid | Side-Chain Protecting Group | Abbreviation |

| Arginine | Tosyl | Tos |

| Aspartic Acid | Benzyl ester | Bzl |

| Cysteine | 4-Methylbenzyl | Meb |

| Glutamic Acid | Benzyl ester | Bzl |

| Histidine | Dinitrophenyl | DNP |

| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z |

| Serine | Benzyl ether | Bzl |

| Threonine | Benzyl ether | Bzl |

| Tryptophan | Formyl | For |

| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z |

Table 3: Common Side-Chain Protecting Groups in Boc SPPS.[5]

Final Cleavage and Deprotection

The final step in Boc SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using anhydrous hydrogen fluoride (HF).[8] Due to its hazardous nature, this procedure requires specialized equipment and careful handling.[16]

Scavengers, such as anisole or thioanisole, are added to the cleavage mixture to trap the reactive carbocations generated during the deprotection of the side-chain protecting groups, thereby preventing side reactions with sensitive amino acid residues like methionine and tryptophan.[16]

Experimental Protocols

General Manual Boc SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, MBHA) in DCM for 1-2 hours in a reaction vessel.[4]

-

Deprotection:

-

Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[10]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DMF (3x).

-

Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours. The completion of the reaction can be monitored using the ninhydrin (Kaiser) test.[17]

-

-

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

-

Repeat steps 2-7 for each amino acid in the sequence.

HF Cleavage Procedure

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus.

-

Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 90% HF, 5% anisole, 5% thioanisole) to the reaction vessel.[16]

-

HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Distill the required volume of anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.[16]

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, trapping the HF gas in a suitable scrubber (e.g., a calcium oxide trap).

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Solid-phase peptide synthesis using Boc chemistry remains a powerful and reliable method for the synthesis of a wide range of peptides. Its utility in producing long and complex sequences makes it an indispensable tool for researchers and professionals in drug development and the life sciences. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and meticulous execution are paramount to achieving high-purity peptides in good yield. While the use of HF requires special precautions, the robustness of the Boc/Bzl strategy often justifies its application for challenging synthetic targets.

References

- 1. almacgroup.com [almacgroup.com]

- 2. csbio.com [csbio.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Bot Detection [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. chempep.com [chempep.com]

- 11. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. luxembourg-bio.com [luxembourg-bio.com]

The Multifaceted Potential of Tryptophan-Phenylalanine Dipeptides: A Technical Guide for Researchers

November 2025

Abstract

Tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives are emerging as a versatile class of biomolecules with a wide array of potential applications in drug development and materials science. Their inherent biocompatibility, coupled with the unique physicochemical properties of their constituent aromatic amino acids, makes them attractive candidates for antimicrobial agents, anticancer therapeutics, antioxidants, and building blocks for self-assembling biomaterials such as hydrogels. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and technological potential of Trp-Phe dipeptides.

Introduction

Short peptides, particularly dipeptides, are gaining increasing attention in biomedical research due to their potential for high specificity, low toxicity, and ease of synthesis. The tryptophan-phenylalanine (Trp-Phe) dipeptide, composed of two aromatic amino acids, possesses a unique combination of hydrophobicity and potential for π-π stacking interactions, which drives its diverse functionalities. This guide will explore the key application areas of Trp-Phe dipeptides, including their antibacterial, anticancer, antioxidant, and self-assembling properties.

Potential Applications and Supporting Data

Antibacterial Activity

Modified Trp-Phe dipeptides have demonstrated notable antibacterial properties. The mechanism is largely attributed to the disruption of the bacterial cell membrane. Quantitative data for a Boc-protected phenylalanine-tryptophan methyl ester (Boc-Phe-Trp-OMe) is presented below.

Table 1: Minimum Inhibitory Concentration (MIC90) of Boc-Phe-Trp-OMe [1]

| Bacterial Strain | Gram Type | MIC90 (µg/mL) |

| Staphylococcus aureus | Gram-positive | 230 - 400 |

| Bacillus subtilis | Gram-positive | 230 - 400 |

| Escherichia coli | Gram-negative | 230 - 400 |

| Pseudomonas aeruginosa | Gram-negative | 230 - 400 |

Anticancer Potential

(Note: The following table is a representative placeholder to illustrate data presentation, as specific IC50 values for H-Trp-Phe-OH are not currently available in the searched literature.)

Table 2: Representative Anticancer Activity (IC50) Data Format

| Cell Line | Cancer Type | Dipeptide Derivative | IC50 (µM) |

| HeLa | Cervical Cancer | e.g., cyclo(Phe-Trp) | Data not available |

| MCF-7 | Breast Cancer | e.g., cyclo(Phe-Trp) | Data not available |

| A549 | Lung Cancer | e.g., cyclo(Phe-Trp) | Data not available |

Antioxidant Activity

The aromatic residues of Trp-Phe dipeptides suggest inherent antioxidant potential through the donation of hydrogen atoms to scavenge free radicals. However, specific IC50 values for the unmodified dipeptide from standardized assays like ABTS and DPPH are not prominently reported in the literature.

(Note: The following table is a representative placeholder to illustrate data presentation, as specific IC50 values for H-Trp-Phe-OH are not currently available in the searched literature.)

Table 3: Representative Antioxidant Activity (IC50) Data Format

| Assay | Radical | Dipeptide | IC50 (µg/mL) |

| ABTS | ABTS•+ | H-Trp-Phe-OH | Data not available |

| DPPH | DPPH• | H-Trp-Phe-OH | Data not available |

Self-Assembling Biomaterials

Trp-Phe dipeptides can self-assemble into nanostructures, such as nanofibers, which can entrap water to form hydrogels. This process is driven by non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic side chains. These hydrogels have potential applications in drug delivery and tissue engineering.

Experimental Protocols

Synthesis of Tryptophan-Phenylalanine Dipeptide (Fmoc-SPPS)

This protocol outlines a standard method for the solid-phase synthesis of Trp-Phe using Fmoc chemistry.

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Phenylalanine):

-

Activate Fmoc-Phe-OH (3 equivalents) with a coupling reagent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached phenylalanine.

-

Second Amino Acid Coupling (Tryptophan):

-

Activate Fmoc-Trp(Boc)-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF. The Boc group on the tryptophan indole side chain prevents side reactions.

-

Add the activated tryptophan solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This cleaves the dipeptide from the resin and removes the Boc side-chain protecting group from tryptophan.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture. Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the Trp-Phe dipeptide by mass spectrometry and HPLC analysis.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a dipeptide required to inhibit bacterial growth.

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Dipeptide Solutions: Prepare a stock solution of the Trp-Phe dipeptide in a suitable solvent (e.g., DMSO or water). Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted dipeptide. Include a positive control (bacteria without dipeptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the dipeptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

ABTS Radical Scavenging Assay

This protocol measures the antioxidant capacity of the dipeptide by its ability to scavenge the ABTS radical cation.

-

Preparation of ABTS Radical Solution:

-

Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

-

Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction:

-

Add a small volume of the Trp-Phe dipeptide solution (at various concentrations) to the diluted ABTS•+ solution.

-

Include a positive control (e.g., Trolox or ascorbic acid) and a blank (solvent only).

-

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the ABTS radicals.

MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the dipeptide on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Trp-Phe dipeptide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the dipeptide that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism: Membrane Disruption

The antibacterial activity of Trp-Phe dipeptides is primarily believed to occur through the disruption of the bacterial cell membrane. The amphipathic nature of the dipeptide allows it to interact with and insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and eventual cell lysis.

Anticancer Mechanism: Induction of Apoptosis

The potential anticancer effect of Trp-Phe dipeptides is thought to be mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of intracellular events, including the activation of caspases and the regulation of Bcl-2 family proteins, which ultimately leads to the dismantling of the cancer cell.

Anti-Angiogenic Mechanism: VEGFR-2 Signaling Inhibition

Trp-containing dipeptides have been shown to possess anti-angiogenic properties, which are crucial for cancer therapy as they can inhibit the formation of new blood vessels that supply tumors. This effect is potentially mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Experimental and logical Workflows

Workflow for MIC Determination

References

Bioconjugation Potential of Boc-Trp-Phe-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protected dipeptide, N-tert-butyloxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), is a versatile building block in peptide synthesis and pharmaceutical research.[1] Its unique structure, featuring the redox-active indole ring of tryptophan and the aromatic side chain of phenylalanine, presents significant opportunities for site-selective bioconjugation. This technical guide provides an in-depth exploration of the bioconjugation potential of this compound, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows. The ability to conjugate functional moieties, such as therapeutic agents, imaging probes, or affinity tags, to this dipeptide opens avenues for the development of novel diagnostics, targeted therapeutics, and research tools, particularly in the field of neuroscience where Trp-Phe motifs are relevant for receptor interactions.[2][3]

Chemical Properties of this compound